molecular formula C16H20N6O2 B2757051 N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-15-4

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2757051
CAS RN: 1396843-15-4
M. Wt: 328.376
InChI Key: MPLXAFGSTAOCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, also known as OPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiallergic Potential

Studies have explored the antiallergic capabilities of compounds related to N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide. For example, derivatives of tetrazole and pyrrolidine have been synthesized and evaluated for their antiallergic activity, showing promising results in passive cutaneous anaphylaxis (PCA) tests in rats. These compounds exhibited remarkable activity, potentially offering new pathways for antiallergic therapeutic development (Nohara et al., 1985), (Honma et al., 1984).

Synthesis and Biological Activity

The compound's framework has been utilized in the synthesis of various novel molecules with potential biological activities. For instance, research into the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has shown that these compounds possess unique structures, confirmed by various spectroscopic techniques. Such studies contribute to the expanding knowledge of heterocyclic chemistry and its application in medicinal chemistry (Kharchenko et al., 2008).

Metabolic Stability Enhancement

Research into imidazo[1,2-a]pyrimidine derivatives, related to the core structure of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, has been conducted to reduce metabolism mediated by aldehyde oxidase (AO). This is crucial for enhancing the stability and efficacy of potential drug candidates. Altering the heterocycle or blocking the reactive site has been identified as effective strategies to mitigate AO-mediated metabolism, offering insights into drug development processes (Linton et al., 2011).

Anticancer Activity and Molecular Docking

Compounds incorporating the p-tolyl and pyridinyl moieties have been synthesized and evaluated for their anticancer activities. Notably, molecular docking studies have identified significant interactions with the colchicine binding site of tubulin, suggesting a potential mechanism for inhibiting tubulin polymerization and exhibiting anticancer activity. Such research underscores the compound's utility in developing novel anticancer therapeutics (Jayarajan et al., 2019).

properties

IUPAC Name

2-(4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-12-5-7-13(8-6-12)22-19-15(18-20-22)16(24)17-9-3-11-21-10-2-4-14(21)23/h5-8H,2-4,9-11H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXAFGSTAOCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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